molecular formula C23H23N3O B2836697 (1R,4S)-4,11,11-trimethyl-N-phenyl-1,2,3,4-tetrahydro-1,4-methanophenazine-1-carboxamide CAS No. 622364-28-7

(1R,4S)-4,11,11-trimethyl-N-phenyl-1,2,3,4-tetrahydro-1,4-methanophenazine-1-carboxamide

Cat. No.: B2836697
CAS No.: 622364-28-7
M. Wt: 357.457
InChI Key: DGZHWVVWNGREHA-UHFFFAOYSA-N
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Description

(1R,4S)-4,11,11-trimethyl-N-phenyl-1,2,3,4-tetrahydro-1,4-methanophenazine-1-carboxamide is a complex organic compound with a unique structure. It belongs to the class of phenazine derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4S)-4,11,11-trimethyl-N-phenyl-1,2,3,4-tetrahydro-1,4-methanophenazine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the phenazine core: This can be achieved through the condensation of an appropriate diamine with a quinone derivative under acidic conditions.

    Introduction of the methano bridge: This step involves the cyclization of the intermediate product to form the methanophenazine structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

(1R,4S)-4,11,11-trimethyl-N-phenyl-1,2,3,4-tetrahydro-1,4-methanophenazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the phenazine core to dihydrophenazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenazine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of phenazine derivatives.

Scientific Research Applications

(1R,4S)-4,11,11-trimethyl-N-phenyl-1,2,3,4-tetrahydro-1,4-methanophenazine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound exhibits biological activity, making it a candidate for studies on antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of (1R,4S)-4,11,11-trimethyl-N-phenyl-1,2,3,4-tetrahydro-1,4-methanophenazine-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The phenazine core can intercalate with DNA, disrupting cellular processes and leading to antimicrobial and anticancer effects. Additionally, the compound can modulate signaling pathways by binding to specific proteins and altering their activity.

Comparison with Similar Compounds

Similar Compounds

    Phenazine: The parent compound with a simpler structure.

    Methylphenazine: A derivative with a methyl group on the phenazine core.

    Phenazine-1-carboxamide: A compound with a carboxamide group at the 1-position.

Uniqueness

(1R,4S)-4,11,11-trimethyl-N-phenyl-1,2,3,4-tetrahydro-1,4-methanophenazine-1-carboxamide is unique due to its specific stereochemistry and the presence of the methano bridge, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

12,15,15-trimethyl-N-phenyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O/c1-21(2)22(3)13-14-23(21,20(27)24-15-9-5-4-6-10-15)19-18(22)25-16-11-7-8-12-17(16)26-19/h4-12H,13-14H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGZHWVVWNGREHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(C3=NC4=CC=CC=C4N=C32)C(=O)NC5=CC=CC=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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